N-PEG3-N'-(propargyl-PEG4)-Cy5

aqueous solubility PEG linker bioconjugation

N-PEG3-N'-(propargyl-PEG4)-Cy5 (CAS 2107273-06-1) is a heterobifunctional polyethylene glycol (PEG) linker that integrates a Cy5 fluorophore, a terminal propargyl (alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), and an N-terminal amine. It is classified as a PROTAC linker and a click chemistry reagent, characterized by an excitation/emission maximum of 649/667 nm.

Molecular Formula C42H57ClN2O7
Molecular Weight 737.4 g/mol
Cat. No. B15621451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-PEG3-N'-(propargyl-PEG4)-Cy5
Molecular FormulaC42H57ClN2O7
Molecular Weight737.4 g/mol
Structural Identifiers
InChIInChI=1S/C42H57N2O7.ClH/c1-6-23-46-27-31-50-33-34-51-32-29-48-25-21-44-38-17-13-11-15-36(38)42(4,5)40(44)19-9-7-8-18-39-41(2,3)35-14-10-12-16-37(35)43(39)20-24-47-28-30-49-26-22-45;/h1,7-19,45H,20-34H2,2-5H3;1H/q+1;/p-1
InChIKeyMXPPWWDNHJQAKX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-PEG3-N'-(propargyl-PEG4)-Cy5: A Quantitative Guide to Its Selection Over Alternative Cy5-Alkyne Conjugates


N-PEG3-N'-(propargyl-PEG4)-Cy5 (CAS 2107273-06-1) is a heterobifunctional polyethylene glycol (PEG) linker that integrates a Cy5 fluorophore, a terminal propargyl (alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), and an N-terminal amine . It is classified as a PROTAC linker and a click chemistry reagent, characterized by an excitation/emission maximum of 649/667 nm .

Why N-PEG3-N'-(propargyl-PEG4)-Cy5 Is Not a Drop-In Replacement for Other Cy5-Alkyne or Cy5-PEG Conjugates


Cy5-labeled alkyne reagents are not interchangeable due to differences in linker length, terminal functionality, and overall hydrophilicity, which directly impact aqueous solubility, non-specific binding, and labeling efficiency in biological systems [1]. The PEG3/PEG4 combination in N-PEG3-N'-(propargyl-PEG4)-Cy5 provides a unique balance between hydrophilicity and molecular size, distinguishing it from both shorter-chain analogs that exhibit lower water solubility and longer-chain variants that may hinder cellular permeability .

N-PEG3-N'-(propargyl-PEG4)-Cy5: Quantitative Evidence of Differentiation from Closest Analogs


Enhanced Aqueous Solubility of N-PEG3-N'-(propargyl-PEG4)-Cy5 Versus Shorter-Chain N-Methyl-N'-(propargyl-PEG4)-Cy5

N-PEG3-N'-(propargyl-PEG4)-Cy5 is fully soluble in water, DMSO, DMF, and DCM, a critical property for aqueous bioconjugation protocols . In contrast, the shorter-chain analog N-methyl-N'-(propargyl-PEG4)-Cy5, which lacks the PEG3 segment, is reported to have only 'low solubility in water' . The presence of the additional PEG3 chain in the target compound significantly increases hydrophilicity, thereby reducing the need for organic co-solvents and minimizing precipitation during labeling reactions in biological media.

aqueous solubility PEG linker bioconjugation

Optimized PEG3/PEG4 Linker Architecture of N-PEG3-N'-(propargyl-PEG4)-Cy5 Balances Solubility and Cellular Permeability

The PEG3/PEG4 configuration of N-PEG3-N'-(propargyl-PEG4)-Cy5 offers a balanced hydrophilicity profile. Vendor documentation on PEG3-based Cy5 conjugates indicates that PEG3 chains increase aqueous solubility and reduce non-specific binding [1]. Conversely, guidance on PEGylation notes that excessively long PEG chains (>5 kDa) can reduce cellular permeability . N-PEG3-N'-(propargyl-PEG4)-Cy5, with its discrete PEG3 and PEG4 segments, resides in an optimal middle ground—sufficiently hydrophilic to prevent aggregation and non-specific binding, yet compact enough to avoid the permeability penalties associated with high-molecular-weight PEG chains.

linker length hydrophilicity cellular uptake non-specific binding

Click Chemistry Compatibility: N-PEG3-N'-(propargyl-PEG4)-Cy5 Enables CuAAC with Controlled Kinetics Versus Spontaneous SPAAC

N-PEG3-N'-(propargyl-PEG4)-Cy5 contains a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . While strain-promoted azide-alkyne cycloaddition (SPAAC) reagents like Cy5-DBCO offer copper-free, rapid reaction kinetics (complete in <1 hour) [1], CuAAC with N-PEG3-N'-(propargyl-PEG4)-Cy5 provides a more established and widely adopted bioconjugation route with tunable reaction rates via copper concentration. This is particularly advantageous when precise control over reaction initiation and kinetics is required, such as in sequential labeling or when copper catalyst is already present in the experimental workflow.

click chemistry CuAAC SPAAC bioconjugation

N-PEG3-N'-(propargyl-PEG4)-Cy5: Optimal Application Scenarios Supported by Quantitative Evidence


Aqueous PROTAC Linker Development Requiring High Solubility and Minimal Precipitation

Given its full solubility in water and DMSO, N-PEG3-N'-(propargyl-PEG4)-Cy5 is the preferred Cy5-alkyne linker for constructing PROTACs in aqueous environments . This ensures that the linker remains in solution during the multi-step synthesis of bifunctional protein degraders, avoiding precipitation that can hinder reaction yields and product purity [1].

Fluorescence Imaging of Intracellular Targets with Balanced PEG Linker Architecture

The compound's PEG3/PEG4 configuration provides sufficient hydrophilicity to reduce non-specific binding while maintaining cellular permeability . This makes it an ideal choice for intracellular imaging applications where both clear signal and efficient cellular entry are required [1].

Controlled CuAAC Bioconjugation in Complex Biological Matrices

For experiments that already utilize copper catalysts or require precise kinetic control of the click reaction, N-PEG3-N'-(propargyl-PEG4)-Cy5 offers a reliable CuAAC handle . Its established reaction pathway ensures compatibility with existing bioconjugation protocols and avoids the potential for unwanted side reactions associated with spontaneous SPAAC reagents [1].

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